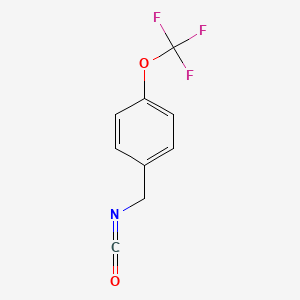

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene

Vue d'ensemble

Description

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H6F3NO2 and its molecular weight is 217.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Material Applications

1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene is a compound with potential applications in the synthesis of materials due to its structural properties. Research has explored its roles and related compounds in various fields:

Optimization of Synthesis Processes : The study by Jianxun et al. (2018) focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, highlighting its importance in producing high-quality materials with applications in optical polymers, construction, and the automotive industry. The optimization aimed at a safer, environmentally friendly synthesis route, underscoring the relevance of compounds with isocyanatomethyl and trifluoromethoxy groups in green chemistry and material science (Jianxun et al., 2018).

Nucleophilic Trifluoromethoxylation : Duran-Camacho et al. (2021) described the preparation of an isolable pyridinium trifluoromethoxide salt from a reaction involving a related trifluoromethoxy compound. This salt serves as an effective source for SN2 reactions, forming trifluoromethyl ethers, indicative of the trifluoromethoxy group's utility in creating substances with potential pharmaceutical and material applications (Duran-Camacho et al., 2021).

Advanced Polymer Synthesis : Hiroki et al. (2008) demonstrated the rapid microwave-promoted synthesis of polyurethanes from a fluorene unit-containing diol and diisocyanates, including 1,3-bis(isocyanatomethyl)benzene. This research highlights the potential of such compounds in creating high molecular weight materials efficiently, with implications for the development of advanced materials and coatings (Hiroki et al., 2008).

Chemical Synthesis and Reactivity

The reactivity and synthesis of compounds containing the trifluoromethoxy group, akin to this compound, have been explored for creating novel chemical entities:

Alkylation and Reactivity : Molnár et al. (2003) investigated the alkylation of benzene with cyclic ethers in superacidic media, demonstrating the reactivity of benzene derivatives in creating phenyl-substituted compounds. This research may indirectly highlight the versatility of trifluoromethoxy-related compounds in synthetic chemistry (Molnár et al., 2003).

Synthesis of Novel Polyurethanes : Lee and Park (2001) described the synthesis of polyurethanes containing the tricyanocyclopropyl group as a piezoelectric chromophore, starting from a compound structurally related to this compound. This underscores the role of such compounds in the synthesis of materials with specific electronic properties, furthering the development of functional materials (Lee & Park, 2001).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates

Biochemical Pathways

The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates , which could potentially affect various biochemical pathways. More research is required to identify the exact pathways and their downstream effects.

Result of Action

Given the potential involvement of the compound in the trifluoromethylation of carbon-centered radical intermediates , it might have significant effects at the molecular and cellular levels. More research is needed to confirm this and to understand the specific effects of the compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propriétés

IUPAC Name |

1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJMVQREQZBJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

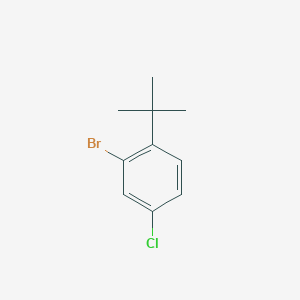

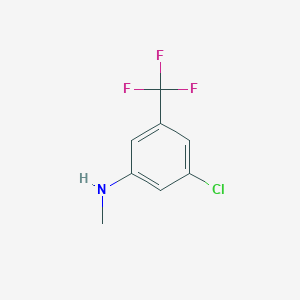

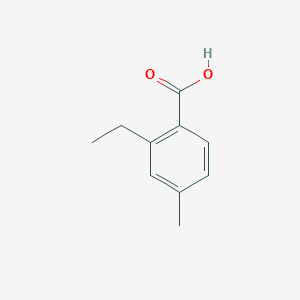

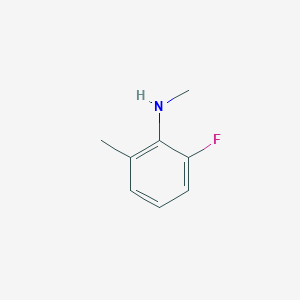

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)